N-Methyl-3-(methylamino)butanamide hydrochloride
Overview
Description
N-Methyl-3-(methylamino)butanamide hydrochloride: is an organic compound with the molecular formula C5H13ClN2O. It is a derivative of butanamide, featuring both methyl and methylamino substituents. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(methylamino)butanamide hydrochloride typically involves the reaction of N-methylbutanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include methanol or ethanol.
Catalyst: Hydrochloric acid acts as a catalyst and also provides the chloride ion for the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.
Quality Control: Analytical methods like HPLC or NMR to confirm the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-(methylamino)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-methylbutanamide or butanoic acid.
Reduction: Formation of N-methyl-3-aminobutanamide.
Substitution: Formation of various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-(methylamino)butanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.
Modulate Receptors: Affect receptor function by binding to receptor sites, influencing signal transduction pathways.
Alter Cellular Processes: Influence cellular processes such as metabolism, cell signaling, and gene expression.
Comparison with Similar Compounds
N-Methyl-3-(methylamino)butanamide hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-aminobutanamide: Lacks the methylamino group, leading to different chemical properties and reactivity.
N-Methyl-3-(dimethylamino)butanamide: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.
N-Methyl-3-(ethylamino)butanamide: Features an ethyl group instead of a methyl group, altering its physical and chemical characteristics.
Properties
IUPAC Name |
N-methyl-3-(methylamino)butanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(7-2)4-6(9)8-3;/h5,7H,4H2,1-3H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKNUXNAMALOIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-47-5 | |
Record name | Butanamide, N-methyl-3-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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